molecular formula C7H8OSe B14682894 1-(5-Methylselenophen-2-yl)ethan-1-one CAS No. 31432-40-3

1-(5-Methylselenophen-2-yl)ethan-1-one

Cat. No.: B14682894
CAS No.: 31432-40-3
M. Wt: 187.11 g/mol
InChI Key: PUSMHOGYXKCTII-UHFFFAOYSA-N
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Description

1-(5-methylselenophen-2-yl)ethanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by the presence of a methyl group attached to the selenophene ring and an ethanone group at the 1-position. The molecular formula of 1-(5-methylselenophen-2-yl)ethanone is C7H8OSe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylselenophen-2-yl)ethanone typically involves the reaction of 5-methylselenophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{5-methylselenophene} + \text{ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(5-methylselenophen-2-yl)ethanone} ]

Industrial Production Methods

Industrial production of 1-(5-methylselenophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylselenophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding selenoxide or selenone.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 1-(5-methylselenophen-2-yl)ethanol.

    Substitution: Various substituted selenophenes depending on the electrophile used.

Scientific Research Applications

1-(5-methylselenophen-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex selenophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-methylselenophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s selenophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylthiophen-2-yl)ethanone: Similar structure but contains sulfur instead of selenium.

    1-(5-methylfuran-2-yl)ethanone: Contains oxygen instead of selenium.

    1-(5-methylpyrrole-2-yl)ethanone: Contains nitrogen instead of selenium.

Uniqueness

1-(5-methylselenophen-2-yl)ethanone is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity patterns, making them valuable in various research and industrial applications.

Properties

CAS No.

31432-40-3

Molecular Formula

C7H8OSe

Molecular Weight

187.11 g/mol

IUPAC Name

1-(5-methylselenophen-2-yl)ethanone

InChI

InChI=1S/C7H8OSe/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3

InChI Key

PUSMHOGYXKCTII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C([Se]1)C(=O)C

Origin of Product

United States

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